molecular formula C17H16N4O2 B6524211 N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-51-1

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B6524211
CAS No.: 440331-51-1
M. Wt: 308.33 g/mol
InChI Key: GKZOVTXPMOIOQO-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a complex organic compound characterized by its benzyl group attached to a propanamide moiety, which in turn is connected to a benzotriazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves multiple steps, starting with the formation of the benzotriazin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzotriazin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives depending on the specific conditions.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: Derivatives with different substituents on the benzotriazin ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide has shown potential in biological studies, particularly in the development of new drugs. Its derivatives can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound and its derivatives are being explored for their medicinal properties. They may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • N-benzyl-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide

  • O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Uniqueness: N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide stands out due to its specific structural features, which can lead to unique biological and chemical properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-benzyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(18-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZOVTXPMOIOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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